2-(4-Bromobutoxy)-1,3-dimethoxybenzene
Description
2-(4-Bromobutoxy)-1,3-dimethoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with two methoxy groups at the 1- and 3-positions and a 4-bromobutoxy chain at the 2-position. Its molecular formula is C₁₃H₁₇BrO₃, with a molecular weight of 301.18 g/mol.
Properties
IUPAC Name |
2-(4-bromobutoxy)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKSTAKHWMOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 4-bromobutanol in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1,3-dimethoxybenzene and 4-bromobutanol in DMF.
- Add potassium carbonate to the reaction mixture.
- Heat the mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutoxy)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted ethers, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(4-Bromobutoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutoxy)-1,3-dimethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the compound is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is removed, resulting in the formation of a hydrocarbon.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Comparative Analysis of Key Brominated Aromatic Ethers
Reactivity and Functionalization
- Electrophilic Substitution : The bromobutoxy group in this compound enhances reactivity in SN2 reactions, enabling elongation or functionalization of the alkyl chain. This contrasts with 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene, where the methoxymethoxy group directs electrophilic substitution to specific ring positions .
- Halogen Effects : 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene () contains two bromine atoms, increasing its utility in Suzuki-Miyaura cross-coupling reactions but also raising toxicity concerns .
Physical Properties
- Solubility and State : The bromobutoxy derivative is typically a crystalline solid, whereas analogs like 7c and 7d () are oily due to their long alkenyl chains .
- Chromatographic Behavior: HPLC retention times vary significantly; for example, this compound elutes at 1.40 minutes under SMD-TFA05 conditions , while simpler brominated aromatics (e.g., 4-Bromo-1,2-diaminobenzene) may require alternative purification methods .
Research Findings and Case Studies
- Pharmaceutical Synthesis : highlights the use of this compound in synthesizing spirocyclic carboxamides with antitumor activity. The bromobutoxy chain facilitates ring-opening reactions critical to forming diazaspiro frameworks .
- Comparative Yields : The synthesis of this compound achieves ~66% yield (HPLC-purified), lower than the 70–71% yields of alkenyl analogs (7c, 7d) purified via TLC . This difference underscores the challenge of isolating polar brominated intermediates.
Biological Activity
Overview
2-(4-Bromobutoxy)-1,3-dimethoxybenzene, also known as a bromobutoxy-substituted dimethoxybenzene compound, is a chemical of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is CHBrO with a molecular weight of 285.18 g/mol. The structure consists of a benzene ring with two methoxy groups and a bromobutoxy side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : Preliminary studies suggest that the compound may act on dopamine receptors, potentially influencing neurotransmission pathways.
- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions and signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in developing antimicrobial agents.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In particular:
- Cell Line Studies : The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.
- Mechanism of Action : The anticancer effect is hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting strong antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In another study published in the Journal of Cancer Research, the compound was tested on MCF-7 cells. Results showed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 30 |
| HeLa | 20 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
